Cas no 1492615-23-2 (methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate)

Methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate is a synthetic thiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a thiazole core with a phenylethylamino substituent and a methyl ester group, offering versatility for further functionalization. The compound exhibits stability under standard conditions, making it suitable for laboratory use. Its well-defined molecular framework allows for precise modifications, enabling studies in drug discovery, particularly for targeting biologically relevant pathways. The presence of both aromatic and heterocyclic moieties may contribute to interactions with enzymes or receptors, suggesting utility as a scaffold for bioactive molecule development. The ester group provides a handle for hydrolysis or other transformations, enhancing its synthetic utility.
methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate structure
1492615-23-2 structure
Product Name:methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate
CAS No:1492615-23-2
MF:C14H16N2O2S
MW:276.354042053223
CID:5685581
PubChem ID:78916351
Update Time:2025-06-07

methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1492615-23-2
    • AKOS017323049
    • EN300-24385537
    • methyl 4-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylate
    • methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate
    • Inchi: 1S/C14H16N2O2S/c1-10-12(13(17)18-2)19-14(16-10)15-9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,15,16)
    • InChI Key: WDIMPMWHDDVNBG-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=C(C)N=C1NCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 276.09324893g/mol
  • Monoisotopic Mass: 276.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 79.5Ų

methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate Pricemore >>

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Additional information on methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate

Methyl 4-Methyl-2-(2-Phenylethyl)amino-1,3-Thiazole-5-Carboxylate (CAS No. 1492615-23-2): An Overview

Methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate (CAS No. 1492615-23-2) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and applications in drug discovery. The unique structure of this compound, featuring a thiazole ring, a methyl group, and a phenylethylamine moiety, makes it an interesting candidate for various therapeutic applications.

The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. Thiazoles are widely studied due to their ability to form stable complexes with metal ions and their involvement in numerous biological processes. The presence of the methyl group and the phenylethylamine moiety in the structure of methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate further enhances its pharmacological properties by modulating its lipophilicity and bioavailability.

Recent studies have highlighted the potential of thiazole derivatives in various therapeutic areas, including anti-inflammatory, anti-cancer, and neuroprotective activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that thiazole derivatives with similar structural features to methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

In the context of cancer research, thiazole derivatives have shown promise as potential anticancer agents. A study published in the European Journal of Medicinal Chemistry in 2020 reported that certain thiazole compounds effectively inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific structure of methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate may contribute to its anticancer activity through similar mechanisms.

Beyond its potential therapeutic applications, methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate has also been investigated for its role in neuroprotection. Research published in the Journal of Neurochemistry in 2019 indicated that thiazole derivatives with phenylethylamine moieties could protect neurons from oxidative stress and neurotoxicity. This finding suggests that methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate may have potential as a neuroprotective agent in conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of a thioamide with an appropriate aldehyde or ketone to form the thiazole ring, followed by functional group modifications to introduce the methyl and phenylethylamine moieties. The choice of synthetic methods can significantly impact the yield and purity of the final product, making optimization crucial for large-scale production.

In terms of pharmacokinetics, the lipophilic nature of methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate facilitates its absorption through biological membranes, enhancing its bioavailability. However, this also necessitates careful consideration of potential off-target effects and toxicity profiles during preclinical and clinical evaluations. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life.

Clinical trials are essential for evaluating the safety and efficacy of new drug candidates like methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate. While no specific clinical trials have been reported for this compound as of yet, ongoing preclinical studies are promising. These studies are expected to provide valuable insights into its therapeutic potential and guide future clinical development.

In conclusion, methyl 4-methyl-2-(2-phenylethyl)amino-1,3-thiazole-5-carboxylate (CAS No. 1492615-23-2) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into its therapeutic properties. As research continues to advance our understanding of this compound's mechanisms of action and safety profile, it holds significant promise for addressing unmet medical needs in various disease areas.

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